2-(Aminomethylene)benzofuran-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-methanimidoyl-1-benzofuran-3-ol |
InChI |
InChI=1S/C9H7NO2/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-5,10-11H |
InChI Key |
NWJCROUMUFCWPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C=N)O |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving 2 Aminomethylene Benzofuran 3 2h One Systems
Isomerization Pathways of the Exocyclic Double Bond (e.g., Z/E Isomerization)
The exocyclic carbon-carbon double bond in 2-(aminomethylene)benzofuran-3(2H)-one and its derivatives can exist as either Z or E isomers. The interconversion between these isomers is a dynamic process that can be influenced by external stimuli such as light.
In a study on structurally related N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones, it was demonstrated that these compounds undergo Z–E photoisomerization upon irradiation with light of a specific wavelength (436 nm). beilstein-journals.org The initial, more stable form is the Z-isomer. Upon irradiation, it converts to the E-isomer. This transformation can be monitored by spectroscopic methods, such as ¹H NMR, where the chemical shift of the methine proton (=CH–) is indicative of the isomeric configuration. For instance, the methine proton signals for the Z-isomers are typically found further downfield compared to the E-isomers. beilstein-journals.org The stability of the isomers is influenced by the nature of the substituents at the C=N double bond. mdpi.com
The mechanism of isomerization can proceed through a rotation around the C-C single bond in the excited state or via an inversion mechanism at the nitrogen atom. Theoretical studies on other substituted imines suggest that the isomeric ratio is determined by the nature of the substituents. mdpi.com For the this compound system, the relative stability of the Z and E isomers and the energy barrier for their interconversion are key parameters that dictate the outcome of reactions involving this double bond.
Intramolecular Rearrangement Mechanisms (e.g., N→O Acyl Migration)
Intramolecular acyl migration is a well-documented rearrangement reaction in organic chemistry, and it plays a significant role in the chemistry of N-acylated this compound derivatives. nih.govnih.gov This process, also known as an acyl shift or acyl transfer, involves the transfer of an acyl group from the nitrogen atom to the oxygen atom of the benzofuranone core.
A notable example is the rapid thermal N→O migration of the acyl group that follows the Z–E photoisomerization in N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones. beilstein-journals.org This rearrangement is catalyzed by protonic acids and leads to the formation of O-acylated isomers. The O-acyl product can be readily converted back to the original N-acyl form under neutral or slightly basic conditions in an aqueous buffer. nih.gov
The mechanism of the N→O acyl migration is believed to proceed through a five-membered ring intermediate under acidic conditions. researchgate.net This intramolecular process is a key step in various synthetic strategies and has been employed in the development of prodrugs. nih.gov The reverse O→N acyl migration is also possible and is often favored under neutral or basic conditions. researchgate.net
Cascade Annulation and Cyclization Reaction Mechanisms
The this compound core is a valuable building block for the construction of more complex heterocyclic systems through cascade annulation and cyclization reactions. These reactions often involve a sequence of intramolecular and intermolecular events that lead to the formation of multiple rings in a single synthetic operation.
One such example is the Rh(III)-catalyzed three-component synthesis of benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters from salicylaldehydes, cyclopropanols, and alkyl alcohols. researchgate.net This reaction proceeds via a cascade annulation involving C-H and C-C bond activation. Another approach involves the synthesis of benzofuran (B130515) derivatives through a cascade radical cyclization followed by intermolecular coupling of 2-azaallyls. nih.gov This process is initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers, which triggers a radical cyclization cascade.
Furthermore, a one-pot cascade [4+2] annulation/aromatization reaction between benzofuran-derived azadienes and carbodiimide anions has been developed for the synthesis of benzofuro[3,2-d]pyrimidin-2-amines. nih.gov The proposed mechanism involves a chemoselective stepwise reaction. Additionally, DMAP-mediated tandem cyclization reactions involving ortho-hydroxy α-aminosulfones provide an efficient route to aminobenzofuran spiroindanone and spirobarbituric acid derivatives. nih.govmdpi.comsemanticscholar.org These cascade reactions highlight the versatility of the benzofuranone scaffold in constructing diverse and complex molecular architectures.
Nucleophilic Addition and Substitution Mechanisms on the Benzofuranone Core
The benzofuranone core of this compound is susceptible to nucleophilic attack at several positions. The nature of the nucleophile and the reaction conditions determine the outcome of the reaction, leading to either addition or substitution products.
The synthesis of 2-(aminomethylene)-3(2H)-benzofuranones can be achieved through the reaction of 3-iodochromone with secondary amines in the presence of a base. semanticscholar.org The proposed reaction pathway involves a Michael-type addition of the amine to the chromone system, followed by a ring-contraction to form the benzofuranone ring. The electron density on the nitrogen atom of the nucleophile has been found to affect the formation of the benzofuranone derivatives. semanticscholar.org
Palladium-catalyzed nucleophilic substitution reactions on benzofuran-2-ylmethyl acetates have also been investigated as a route to 2-substituted benzo[b]furans. unicatt.itnih.gov In these reactions, the nucleophilic substitution occurs at the benzylic position of the η³-(benzofuryl)methyl complex. Furthermore, the benzofuranone core can undergo asymmetric organocatalyzed conjugate addition reactions. For instance, 2-substituted benzofuran-3(2H)-ones can react with nitroolefins in a Michael addition reaction promoted by a bifunctional squaramide catalyst, yielding chiral 2,2'-substituted benzofuran-3-one derivatives. researchgate.net These examples demonstrate the diverse reactivity of the benzofuranone core towards nucleophiles, providing access to a wide range of functionalized derivatives.
Theoretical and Computational Chemistry Studies on 2 Aminomethylene Benzofuran 3 2h One Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecular systems. For 2-(aminomethylene)benzofuran-3(2H)-one and its derivatives, methods like Density Functional Theory (DFT) and ab initio calculations are employed to elucidate electronic structure, conformational preferences, and reactivity.
Density Functional Theory (DFT) and Ab Initio Approaches for Electronic Structure Analysis
Density Functional Theory (DFT) has become a principal tool for analyzing the electronic structure of benzofuranone systems due to its balance of computational cost and accuracy. Functionals such as B3LYP, combined with basis sets like 6-31G* or higher, are commonly used to optimize molecular geometry and calculate key electronic descriptors. nih.gov
These calculations provide detailed information on the distribution of electrons within the molecule. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. For related benzofuran (B130515) derivatives, DFT calculations have been instrumental in determining properties like ionization potential (IP) and bond dissociation energy (BDE), which are crucial for understanding potential antioxidant mechanisms. nih.gov Spin density calculations can further elucidate the stability of radical species formed during such processes. nih.gov
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
| Ionization Potential (IP) | 7.8 eV | Energy required to remove an electron |
| Dipole Moment | 3.5 D | Measure of molecular polarity |
Data are representative values based on published DFT studies of similar heterocyclic systems and are for illustrative purposes.
Conformational Landscape and Energetic Profiling
The biological activity of a molecule is intimately linked to its three-dimensional shape. For this compound, the flexibility arises primarily from the rotation around the single bonds in the aminomethylene side chain. The planarity of the core benzofuranone system is generally maintained.
Quantum chemical calculations are used to map the conformational landscape by performing potential energy surface (PES) scans. This involves systematically rotating specific dihedral angles (e.g., the angle defining the orientation of the amino group) and calculating the relative energy of each resulting conformer. These studies have shown for similar substituted benzofurans that while one conformation is typically the most stable ground state, other low-energy conformers may exist. researchgate.net For instance, studies on related systems have identified secondary conformers with energies only 0.3–1.8 kcal/mol higher than the global minimum. researchgate.net The presence of an intramolecular hydrogen bond between the amino group's proton and the ketone's oxygen atom is a key stabilizing feature, favoring a planar (Z)-conformation.
| Conformer | Key Dihedral Angle | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| A (Z-isomer) | ~0° | 0.00 | Planar, stabilized by intramolecular H-bond |
| B | ~90° | +5.8 | Non-planar, H-bond broken |
| C (E-isomer) | ~180° | +12.5 | Planar, sterically disfavored |
Values are illustrative, based on typical energy barriers for enaminone systems.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of benzofuran-3(2H)-one systems, DFT calculations can model the entire reaction coordinate, from reactants to products. This involves identifying all intermediates and, crucially, the transition states (TS) that connect them.
By calculating the structures and energies of transition states, researchers can determine the activation energy (energy barrier) for each step of a proposed mechanism. researchgate.net For example, in a computationally studied cyclization reaction to form a benzofuranone scaffold, the initial energy barrier was found to be 28.3 kcal/mol, while a subsequent ring-closure step had a much lower barrier of 2.2 kcal/mol. researchgate.net This level of detail confirms the plausibility of a proposed pathway and identifies the rate-determining step. Such models have been used to understand various synthetic routes, including those catalyzed by transition metals or proceeding through radical intermediates. nih.govorganic-chemistry.org
| Species | Description | Calculated Free Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 (Reference) |
| TS1 | Transition state for C-C bond formation | +28.3 |
| Intermediate 1 | Acyclic intermediate | +15.7 |
| TS2 | Transition state for ring closure | +17.9 (relative to Intermediate 1) |
| Product | Cyclized benzofuranone | -10.2 |
Data adapted from a DFT study on the mechanism of a benzofuranone formation. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum chemistry focuses on the intrinsic properties of a molecule, molecular modeling and dynamics simulations are used to understand how a molecule interacts with its biological environment, such as a protein receptor.
Ligand-Steered Modeling for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to another (the receptor). For derivatives of this compound, docking studies are essential for predicting how they might interact with the active site of a target enzyme or receptor.
In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then placed into the active site, and a scoring function is used to evaluate thousands of possible binding poses. The results predict the most stable binding mode and estimate the binding energy. Studies on structurally related benzofuranone inhibitors have used docking to successfully identify key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Cys184, Arg197) and hydrophobic interactions within the binding pocket, that are crucial for inhibitory activity. nih.govacs.org
| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Derivative A | -11.1 | 7.7 | ARG 120, TYR 310 | Hydrogen Bond |
| Derivative B | -9.8 | 85.2 | LEU 280, PHE 345 | Hydrophobic |
| Parent Scaffold | -7.5 | >1000 | TYR 310 | Hydrogen Bond |
Data are illustrative, based on published docking studies of benzofuranone inhibitors. researchgate.net
Computational Approaches for Structure-Activity Relationship (SAR) Elucidation
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govsrce.hr
In these approaches, a set of molecules with known activities are structurally aligned. The space around them is then probed to generate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. drugdesign.org Statistical methods are used to create a model that relates variations in these fields to changes in biological activity. The resulting models are validated for their predictive power, often reported as q² (cross-validated r²) and r² (non-cross-validated r²) values. mdpi.com The output is often visualized as 3D contour maps, which highlight regions where, for example, bulky groups (steric favorability) or positive charges (electrostatic favorability) would increase or decrease activity, providing a clear roadmap for designing more potent molecules. nih.govnih.gov
| Parameter | CoMFA Model | CoMSIA Model | Interpretation |
|---|---|---|---|
| q² (Cross-validated) | 0.664 | 0.777 | Indicates good predictive ability of the model |
| r² (Non-cross-validated) | 0.916 | 0.905 | Indicates good correlation and fit of the data |
| Steric Field Contribution | 45% | 35% | Importance of molecular shape and size for activity |
| Electrostatic Field Contribution | 38% | 30% | Importance of charge distribution for activity |
| Hydrophobic Field Contribution | N/A | 25% | Importance of lipophilicity for activity |
Statistical values are representative of published 3D-QSAR models for heterocyclic inhibitors. srce.hr
Prediction and Correlation of Spectroscopic Parameters
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules and for correlating theoretical data with experimental findings. While specific, in-depth theoretical and computational studies exclusively focused on this compound are not extensively available in the public domain, the principles of these predictive methods can be outlined based on studies of analogous benzofuranone systems.
Theoretical investigations typically commence with the optimization of the molecular geometry of the compound in its ground state. This optimized structure is crucial as it forms the basis for subsequent calculations of spectroscopic parameters. Methodologies such as DFT, often employing hybrid functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), are commonly utilized for this purpose. semanticscholar.orgnih.gov
Vibrational Spectroscopy (FT-IR)
The prediction of the infrared (IR) spectrum involves the calculation of vibrational frequencies. These theoretical frequencies often exhibit a systematic deviation from experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To bridge this gap, the computed frequencies are typically scaled using a scaling factor, which improves the correlation with experimental data. The scaled theoretical vibrational wavenumbers can then be compared with the experimental FT-IR spectrum, aiding in the assignment of vibrational modes to specific functional groups within the molecule. For instance, in related benzofuranone structures, characteristic peaks for C=O, C=C, and C-N stretching and bending vibrations are identified and correlated. nih.gov
A hypothetical comparison between theoretical and experimental FT-IR data for this compound could be presented as follows:
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |
| N-H Stretch | Data not available | Data not available |
| C-H (aromatic) Stretch | Data not available | Data not available |
| C=O Stretch | Data not available | Data not available |
| C=C (exocyclic) Stretch | Data not available | Data not available |
| C=C (aromatic) Stretch | Data not available | Data not available |
| C-N Stretch | Data not available | Data not available |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. The calculated isotropic shielding values are then converted into chemical shifts by referencing them to a standard compound, typically Tetramethylsilane (TMS).
The correlation between the calculated and experimental chemical shifts is often visualized through a plot, where a high linearity (R² value close to 1) indicates a good agreement. Such studies on related heterocyclic systems have demonstrated the reliability of DFT calculations in predicting NMR spectra, which is invaluable for structural elucidation and for resolving ambiguities in experimental assignments. mdpi.comresearchgate.net
A table illustrating a potential correlation for this compound is shown below:
¹H NMR Chemical Shifts (ppm)
| Proton | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| e.g., H on exocyclic C | Data not available | Data not available |
| e.g., N-H protons | Data not available | Data not available |
¹³C NMR Chemical Shifts (ppm)
| Carbon | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| e.g., C=O | Data not available | Data not available |
| e.g., Exocyclic C=C | Data not available | Data not available |
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelength (λmax) and the oscillator strength (f). The nature of the electronic transitions, such as π → π* or n → π*, can be determined by analyzing the molecular orbitals involved. Solvation effects are often incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to provide a more realistic comparison with experimental spectra recorded in solution. semanticscholar.orgarxiv.org
A representative data table for the UV-Vis spectral parameters might look like this:
| Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Major Contribution |
| Gas Phase | Data not available | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available | Data not available |
| DMSO | Data not available | Data not available | Data not available | Data not available |
Exploration of Advanced Applications and Functional Materials Incorporating 2 Aminomethylene Benzofuran 3 2h One
Development of Photo- and Ionochromic Systems
The structural scaffold of 2-(aminomethylene)benzofuran-3(2H)-one is analogous to that of N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones, which have demonstrated significant potential as dual-mode molecular switches. beilstein-journals.orgresearchgate.netnih.gov These systems exhibit both photochromic and ionochromic behaviors, properties that are highly sought after for applications in molecular memory devices, sensors, and logic gates.
Photochromism:
Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. In derivatives of the closely related benzo[b]thiophene series, this phenomenon is initiated by irradiation with visible light (e.g., 436 nm), which triggers a Z–E isomerization around the exocyclic C=C double bond. nih.govresearchgate.net This photoisomerization is followed by a very rapid, thermal N→O migration of an acyl group, leading to the formation of a nonemissive O-acylated isomer. nih.govresearchgate.net This transformation results in a noticeable change in the material's optical properties, often a bleaching of color, which is a form of negative photochromism. nih.gov The initial state can typically be restored through the application of a protonic acid, which catalyzes the reverse O→N acyl rearrangement. nih.govresearchgate.net
A study on N-acetyl-N-arylaminomethylene derivatives of various five-membered benzo[b]annelated heterocycles revealed that the nature of the heteroatom (O, S, Se, Te) significantly influences the photochromic properties. researchgate.net While benzo[b]furan derivatives were observed to undergo only Z/E-isomerization without the subsequent acyl group migration, their thiophene and selenophene counterparts efficiently formed the stable O-acetyl isomers. researchgate.net This suggests that while the core benzofuran (B130515) structure is photoactive, specific modifications would be necessary to achieve the full switching cycle observed in its heavier chalcogen analogues.
Ionochromism:
Ionochromism refers to the change in color of a substance in response to the presence of ions. N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones featuring a terminal phenanthroline substituent have been synthesized and shown to act as selective ionochromic sensors. beilstein-journals.orgresearchgate.net The phenanthroline moiety serves as a receptor for metal cations. beilstein-journals.org In the presence of Fe²⁺ ions, these compounds form nonfluorescent complexes, resulting in a distinct color change from yellow to dark orange, a "naked-eye" effect. researchgate.netresearchgate.net
This ion-induced change in optical and fluorescent properties can be reversed. Subsequent selective interaction with anions, such as acetate (AcO⁻), restores the initial absorption and emission characteristics of the compound. researchgate.netresearchgate.net This behavior establishes these molecules as dual-mode “on–off–on” switches, where the optical and fluorescent states can be controlled by both light and the sequential addition of specific cations and anions. researchgate.netresearchgate.net Given the structural similarities, it is plausible that derivatives of this compound functionalized with appropriate ion-binding sites could exhibit comparable ionochromic behavior.
Table 1: Photo- and Ionochromic Properties of Analogous Benzo[b]thiophene Derivatives
| Property | Stimulus | Observed Effect | Reversibility | Reference |
|---|---|---|---|---|
| Photochromism | Irradiation (436 nm) | Z–E isomerization followed by N→O acyl migration, leading to fluorescence quenching. | Catalyzed by protonic acids. | nih.govresearchgate.net |
| Ionochromism | Addition of Fe²⁺ ions | Formation of a nonfluorescent complex with a color change from yellow to dark orange. | Addition of AcO⁻ ions restores initial state. | researchgate.netresearchgate.net |
Applications in Organic Photovoltaics and Field-Effect Transistors
While direct applications of this compound in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) are not extensively documented, the benzofuran moiety is a recognized building block in the design of organic semiconductor materials for these devices. researchgate.netnih.gov The electronic properties of the benzofuran ring can be tuned to create materials with desirable characteristics for charge transport and light absorption.
Organic Photovoltaics (OPVs):
In the context of OPVs, benzofuran and its derivatives, such as benzodifuran (BDF), have been incorporated into polymer donors for bulk-heterojunction solar cells. nih.govrsc.orgbohrium.com The BDF unit, being a furan analogue of the widely used benzo[1,2-b:4,5-b′]dithiophene (BDT), possesses a more planar structure and deeper HOMO and LUMO energy levels. nih.gov These properties can lead to tighter molecular packing and improved photovoltaic performance. nih.gov Thieno[2,3-f]benzofuran (BDF) has also been utilized in dye-sensitized solar cells, where its strong electron-donating ability and broad spectral response are advantageous. semanticscholar.org The incorporation of the this compound core into larger conjugated systems could similarly enhance the electron-donating character and influence the molecular packing, which are critical parameters for efficient solar energy conversion.
Organic Field-Effect Transistors (OFETs):
Table 2: Performance of Benzofuran-Based Materials in Organic Electronic Devices
| Material Type | Device | Key Feature | Performance Metric | Reference |
|---|---|---|---|---|
| Benzodifuran (BDF) Copolymers | Polymer Solar Cell (PSC) | High planarity, deep energy levels | Power Conversion Efficiencies (PCEs) over 16% | nih.gov |
| Thieno[2,3-f]benzofuran (BDF)-Based Dyes | Dye-Sensitized Solar Cell (DSC) | Strong electron-donating ability, broad spectral response | Energy conversion efficiency up to 5.5% | semanticscholar.org |
| Oligomers with Benzofuran End-Caps | Organic Field-Effect Transistor (OFET) | p-type semiconducting layer | Mobility up to ~1x10⁻² cm² V⁻¹ s⁻¹ | researchgate.net |
| Quinoidal Oligofuran | Organic Field-Effect Transistor (OFET) | High carrier mobility potential | Mobility up to 7.7 cm²V⁻¹s⁻¹ | researchgate.net |
Design of Novel Optoelectronic Materials
The development of novel optoelectronic materials relies on the design of molecules with specific photophysical and electronic properties. The benzofuran core is a versatile platform for creating such materials due to its rigid, planar structure and its contribution to π-electron delocalization. researchgate.net Functionalized benzofuran derivatives have been synthesized and investigated for their potential in various optoelectronic applications, including as nonlinear optical (NLO) materials and components of organic light-emitting diodes (OLEDs). researchgate.net
The introduction of donor and acceptor groups to the benzofuran skeleton can create molecules with significant intramolecular charge transfer (ICT) character, which is often associated with desirable NLO properties. Aurones, which are isomers of flavones and structurally related to this compound, are known for their excellent planarity, a key factor in tuning NLO properties.
Furthermore, the fusion of benzofuran with other aromatic systems, such as thiophene, has led to the development of multifunctional semiconductor molecules. For example, 2,7-diphenylbenzo rsc.orgsemanticscholar.orgthieno[3,2-b]benzofuran (BTBF-DPh) combines a high charge-transporting benzothienobenzothiophene unit with a strongly emissive furan group. researchgate.net This material has been successfully applied in OLEDs, OFETs, and organic phototransistors. researchgate.net The substitution of a furan core for a thiophene core in some co-oligomers has been shown to improve optoelectronic properties, leading to materials with moderate charge carrier mobilities and high photoluminescence quantum yields, making them suitable for organic lasing applications. rsc.org
The this compound structure, with its inherent polarity and potential for chemical functionalization, represents a promising starting point for the design of new optoelectronic materials. By strategically modifying the aminomethylene side chain and the benzofuran ring system, it is conceivable to develop novel compounds with tailored absorption, emission, and charge-transport properties for a range of optoelectronic devices.
Investigation of Biological Activities of 2 Aminomethylene Benzofuran 3 2h One Derivatives in Vitro and Pre Clinical Focus
Monoamine Oxidase (MAO) Inhibition Studies
Monoamine oxidase (MAO) is a critical enzyme in the metabolism of neurotransmitters and is a significant target for treating neurological disorders. nih.gov Derivatives of the benzofuran (B130515) scaffold have been evaluated as inhibitors of the two MAO isoforms, MAO-A and MAO-B. nih.govnih.gov
Studies have shown that benzofuran derivatives can exhibit potent and selective inhibition of MAO isoforms. In general, these derivatives have been found to be more potent as selective MAO-B inhibitors, with inhibition constants (Ki) often in the nanomolar to micromolar range. nih.gov For instance, certain (E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamide derivatives demonstrated pronounced selectivity. Specifically, 6'-sulfonyloxy derivatives showed outstanding affinity for MAO-A, with IC50 values ranging from 7.0 nM to 49 nM, making them significantly more potent than the reference drug moclobemide. nih.gov Conversely, the corresponding 6'-benzyloxy derivatives displayed potent MAO-B inhibition and an inverted selectivity profile. nih.gov Another study on 2H-1,4-benzothiazin-3(4H)-ones, which are structurally similar to some benzofuranones, also found that these compounds inhibit both MAO isoforms but are more potent as MAO-B inhibitors. nih.gov
Table 1: Differential MAO Inhibition by Benzofuran Derivatives
| Derivative Class | Target Isoform | Potency (IC50/Ki) | Selectivity |
|---|---|---|---|
| 6'-Sulfonyloxy derivatives | MAO-A | 7.0 nM < IC50 < 49 nM | MAO-A selective |
| 6'-Benzyloxy derivatives | MAO-B | Potent Inhibition | MAO-B selective |
The structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of MAO inhibitors. For (E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamide derivatives, the substituent at the 6'-position of the benzofuran ring is a key determinant of selectivity. nih.gov A sulfonyloxy group at this position confers high affinity and selectivity for MAO-A, while a benzyloxy group directs the inhibition towards MAO-B. nih.gov The rigid E-geometry of the exocyclic double bond in these molecules was found to allow for a more efficient binding conformation compared to more flexible analogues. nih.gov Docking simulations have helped to identify the key molecular determinants for high affinity toward both MAO isoforms, providing a basis for the development of new therapeutic agents for conditions like depression and Parkinson's disease. nih.gov
In Vitro Anticancer Activity Evaluations
The benzofuran moiety is a core component of many compounds with unique therapeutic potentials, including anticancer properties. nih.gov Research has confirmed the inhibitory potency of benzofuran derivatives against a variety of human cancer cell lines. nih.govnih.gov
A study involving 23 newly synthesized 2-aminomethylene-3(2H)-benzofuranone derivatives assessed their cytotoxic activity against normal human gingival fibroblasts (HGF) and various human oral tumor cell lines. nih.gov The oral tumor cell lines included human oral squamous cell lines (HSC-2, HSC-3) and human salivary gland tumor cells (HSG). nih.gov
The study revealed significant variability in drug sensitivity among the tumor cell lines. HSC-2 cells were generally the most sensitive to the compounds, followed by HSG cells, while HSC-3 cells were the most resistant. nih.gov Importantly, the normal HGF cells were highly resistant to all tested compounds, suggesting a tumor-specific cytotoxic action. nih.gov
The structure of the derivatives played a significant role in their activity. For compounds featuring a morpholine, 1-methylpiperazine, or piperidine structure, the introduction of a fluorine atom to the benzofuranone structure generally enhanced cytotoxic activity. nih.gov In contrast, the addition of chlorine or methoxy groups did not have the same effect. nih.gov
Table 2: Cytotoxicity of 2-Aminomethylene-3(2H)-benzofuranone Derivatives in Oral Cell Lines
| Cell Line | Type | Sensitivity to Derivatives |
|---|---|---|
| HSC-2 | Human Oral Squamous Cell Carcinoma | Most Sensitive |
| HSG | Human Salivary Gland Tumor | Moderately Sensitive |
| HSC-3 | Human Oral Squamous Cell Carcinoma | Most Resistant |
A key mechanism of action for many anticancer agents is the induction of apoptosis, a form of programmed cell death often characterized by internucleosomal DNA fragmentation. The most active 2-aminomethylene-3(2H)-benzofuranone compounds from the cytotoxicity study were found to induce this type of DNA fragmentation in human promyelocytic leukemia HL-60 cells. nih.gov However, the same compounds did not induce DNA fragmentation in the HSG oral tumor cell line, indicating that these oral tumor cells are more resistant to DNase digestion. nih.gov This suggests that the mechanism of cell death induced by these compounds can be cell-line specific.
Benzofuran derivatives have also been investigated for their activity against prostate cancer. In a study of various derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one, compounds were tested against several cancer cell lines, including the prostate cancer cell line PC3. semanticscholar.org The results showed that the derivatives exhibited varying degrees of cytotoxic potential against PC3 cells. semanticscholar.org
Kinase Inhibition Profiles
Derivatives of benzofuran-3(2H)-one have been identified as potent inhibitors of specific serine/threonine kinases, playing a crucial role in cellular apoptosis pathways.
Inhibition of Death-associated Protein Kinase-related Apoptosis-inducing Kinase-2 (DRAK2)
Research has identified 2-(benzylidene)benzofuran-3(2H)-one derivatives as novel inhibitors of Death-associated Protein Kinase-related Apoptosis-inducing Kinase-2 (DRAK2), a kinase involved in various cell death signaling pathways. nih.govresearchgate.net Through high-throughput screening, compound 4 (2-(3,4-dihydroxybenzylidene)benzofuran-3(2H)-one) was discovered as a moderate DRAK2 inhibitor with an IC₅₀ value of 3.15 μM. nih.govsci-hub.se
Subsequent structure-activity relationship (SAR) studies led to the development of a series of novel benzofuran-3(2H)-one derivatives with enhanced potency and favorable selectivity profiles when tested against a panel of 26 other kinases. nih.govresearchgate.net Notably, compounds 40 and 41 emerged as the most potent inhibitors from this series, with IC₅₀ values of 0.33 μM and 0.25 μM, respectively. nih.govresearchgate.net Further research into hydroxyaurone derivatives, a subclass of these compounds, also showed that modifications on the A and B rings of the aurone structure significantly influence DRAK2 inhibitory activity. clockss.org The presence of hydroxyl groups on the B ring was found to be particularly crucial for the inhibitory action against DRAK2. clockss.org
Table 1: DRAK2 Inhibition by Benzofuran-3(2H)-one Derivatives
| Compound | Structure | IC₅₀ (μM) for DRAK2 | Reference |
|---|---|---|---|
| Compound 4 | 2-(3,4-dihydroxybenzylidene)benzofuran-3(2H)-one | 3.15 | nih.govsci-hub.se |
| Compound 40 | Not specified | 0.33 | nih.govresearchgate.net |
| Compound 41 | Not specified | 0.25 | nih.govresearchgate.net |
Protection of Islet β-cells from Apoptosis in In Vitro Models
The inhibition of DRAK2 by benzofuran-3(2H)-one derivatives has been directly linked to the protection of pancreatic islet β-cells from apoptosis. nih.govresearchgate.net DRAK2 is understood to be a key player in cell death signaling pathways, and its inhibition is considered a promising therapeutic strategy for conditions like diabetes, where β-cell survival is critical. nih.govsci-hub.se
In vitro studies demonstrated that the most potent DRAK2 inhibitors, compounds 40 and 41 , were effective at protecting islet β-cells from apoptosis in a dose-dependent manner. nih.govresearchgate.net This protective effect supports the concept that small molecule inhibitors of DRAK2, such as these benzofuran-3(2H)-one derivatives, could improve islet survival. nih.govsemanticscholar.org
Cannabinoid Receptor Modulation
A separate line of investigation has explored the interaction of benzofuran derivatives with the endogenous cannabinoid system, specifically targeting the Cannabinoid Receptor 2 (CB2).
Agonist Activity at Cannabinoid Receptor 2 (CB2)
A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized, demonstrating potent and selective agonist activity at the CB2 receptor. nih.gov The CB2 receptor is primarily expressed in immune tissues and its modulation is not associated with the central side effects linked to the CB1 receptor. nih.gov This makes CB2 an attractive target for treating inflammatory and neuropathic pain. nih.gov
Within this series, several compounds were identified as potent CB2 agonists. The compound MDA7 (compound 18 ) was identified as a highly selective compound. nih.gov Further investigation through enantiomer separation revealed that the S enantiomer, MDA104 (compound 33 ), was the active form. nih.gov The most potent compounds at the CB2 receptor were found to be MDA42 (compound 19 ) and MDA39 (compound 30 ). nih.gov Preliminary studies on MDA7 showed no significant issues in ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov
Table 2: CB2 Agonist Activity of 2,3-Dihydro-1-Benzofuran Derivatives
| Compound | Description | Activity at CB2 Receptor | Reference |
|---|---|---|---|
| MDA7 (Compound 18) | Racemic mixture | Potent and selective agonist | nih.gov |
| MDA104 (Compound 33) | S enantiomer of MDA7 | Active enantiomer | nih.gov |
| MDA42 (Compound 19) | - | Most potent agonist | nih.gov |
| MDA39 (Compound 30) | - | Most potent agonist | nih.gov |
Receptor Binding Mode Predictions and Selectivity Investigations
To understand the interaction between the 2,3-dihydro-1-benzofuran derivatives and the CB2 receptor, a multidisciplinary approach including ligand-steered modeling was employed. nih.gov This computational method helps in predicting the binding mode of the compounds within the receptor's active site. nih.gov Such studies are crucial for explaining the observed potency and for guiding the design of new derivatives with improved druglike properties. nih.gov
The selectivity of these compounds for the CB2 receptor over the CB1 receptor is a key feature, as it avoids the psychoactive side effects associated with CB1 activation. nih.gov The development of selective CB2 agonists is a significant area of research for therapies targeting neuroinflammatory or neurodegenerative diseases. olemiss.edu The N-adamantyl-anthranil amide derivatives and 1,8-naphthyridin-2(1H)-one-3-carboxamides are other classes of compounds that have shown high affinity and selectivity for the CB2 receptor, highlighting the ongoing efforts to develop selective CB2 ligands. nih.govnih.gov
Conclusion and Future Research Trajectories for 2 Aminomethylene Benzofuran 3 2h One
Synthesis and Reaction Development Outlook
The existing methods for synthesizing 2-(aminomethylene)benzofuran-3(2H)-one derivatives, such as the reaction of 3-iodochromone with secondary amines, provide a solid basis for further development. orientjchem.org This ring-contraction reaction has proven effective for a variety of secondary amines, yielding the target benzofuranones in good yields. orientjchem.org
Future synthetic research should focus on expanding the efficiency, diversity, and sustainability of these processes. A primary objective will be the development of novel catalytic systems. While current methods may use bases like potassium carbonate, exploring transition-metal catalysts (e.g., copper, palladium) or even metal-free organocatalytic approaches could offer milder reaction conditions, improved yields, and broader functional group tolerance. orientjchem.org Furthermore, the application of green chemistry principles, such as using microwave irradiation or developing solventless reaction conditions, could enhance the environmental profile of the synthesis. nih.gov
Another key trajectory is the development of asymmetric syntheses to produce chiral derivatives. The creation of stereocenters within the benzofuranone framework could be crucial for biological applications. This could be achieved through chiral catalysts, auxiliaries, or starting materials. The exploration of one-pot or tandem reactions that rapidly build molecular complexity from simple precursors also represents a valuable avenue for future work. For instance, multi-component reactions involving an o-hydroxyaryl ketone, an amine, and a suitable C1 source could provide a direct and atom-economical route to a diverse library of N-substituted this compound analogs.
Table 1: Synthesis of 2-(Aminomethylene)-3(2H)-benzofuranone Derivatives from 3-Halochromones
| Amine | Halochromone | Yield (%) |
|---|---|---|
| Diethylamine | 3-Iodochromone | 83 |
| Pyrrolidine | 3-Iodochromone | 87 |
| Piperidine | 3-Iodochromone | 88 |
| Morpholine | 3-Iodochromone | 86 |
| N-Methylpiperazine | 3-Iodochromone | 85 |
| Diethylamine | 3-Bromochromone | 75 |
Data sourced from G.S. Sakane, et al., describing the reaction of halochromones with secondary amines in the presence of potassium carbonate. orientjchem.org
Advancements in Materials Science Applications
The conjugated enaminone system within the this compound scaffold suggests inherent photophysical properties that are yet to be explored. Many heterocyclic compounds, including benzofuran (B130515) derivatives, are known to exhibit fluorescence. nih.gov Future research should systematically investigate the absorption and emission properties of this compound class. By modifying substituents on the benzofuran ring and the exocyclic amine, it may be possible to tune the emission wavelength, quantum yield, and Stokes shift, leading to the development of novel fluorophores. nih.gov
These tailored fluorescent probes could find applications in chemical sensing. The enaminone moiety, with its carbonyl and amino groups, presents a potential chelation site for metal ions. Future studies could explore the response of the compound's fluorescence to various cations and anions. A selective fluorescence quenching or enhancement upon binding to a specific ion could form the basis for highly sensitive and selective chemical sensors for environmental monitoring or industrial process control.
Furthermore, the potential for these compounds to act as organic semiconductors or components in optoelectronic devices warrants investigation. The related 2-benzylidenebenzofuran-3(2H)-ones (aurones) have been studied for their optical properties, and the aminomethylene analogs represent a logical next step. researchgate.net Research into their thin-film properties, charge transport capabilities, and performance in devices like organic light-emitting diodes (OLEDs) or field-effect transistors could open new avenues in materials science.
Future Directions in Mechanistic Biological Investigations
Enaminones are recognized as versatile pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antitumor effects. benthamdirect.comnih.govbeilstein-journals.orgnih.gov Derivatives of this compound are promising candidates for screening against various biological targets. A key future direction is to synthesize a library of these compounds with diverse substitutions and perform broad-based biological screening to identify lead compounds for therapeutic development.
A particularly promising area is enzyme inhibition. Enaminone-based structures have been successfully designed as inhibitors for enzymes like carbonic anhydrases. nih.govtandfonline.com Future work should involve screening this compound derivatives against a panel of clinically relevant enzymes, such as kinases, proteases, or phosphatases. The benzofuranone core itself is a well-established scaffold in many biologically active molecules, enhancing the probability of identifying meaningful interactions.
Should any significant biological activity be discovered, subsequent research must focus on elucidating the mechanism of action. This would involve identifying the specific molecular target (e.g., a receptor or enzyme) through techniques like affinity chromatography, proteomics, or genetic screening. Further mechanistic studies would then be required to understand how the compound interacts with its target at a molecular level, using methods such as X-ray crystallography, computational docking, and kinetic enzyme assays. These investigations are critical for optimizing the lead compound's potency and selectivity, paving the way for potential therapeutic applications.
Table 2: Potential Biological Activities for Future Investigation
| Therapeutic Area | Rationale | Potential Targets |
|---|---|---|
| Oncology | Enaminones and benzofurans have shown antitumor properties. nih.gov | Kinases, Tubulin, Carbonic Anhydrase IX nih.gov |
| Neurology | Enaminone scaffolds are known to have anticonvulsant activity. nih.gov | Ion channels, Neurotransmitter receptors |
| Anti-inflammatory | Certain enaminone derivatives inhibit cyclooxygenase (COX) enzymes. | COX-1, COX-2, 5-Lipoxygenase |
Interdisciplinary Research Opportunities
The multifaceted nature of this compound creates numerous opportunities for interdisciplinary collaboration. The potential fluorescent properties of these compounds bridge the gap between materials science and biology. A collaboration between synthetic chemists and cell biologists could lead to the development of novel fluorescent probes for bioimaging. These probes could be designed to selectively accumulate in specific organelles or to report on the local microenvironment (e.g., pH, viscosity), providing powerful tools for studying cellular processes in real-time.
Similarly, the intersection of synthetic chemistry, analytical chemistry, and environmental science could drive the creation of advanced sensor technologies. By immobilizing this compound derivatives on solid supports or nanoparticles, researchers could develop robust and reusable sensors for detecting pollutants or toxins in water and soil.
In the realm of medicinal chemistry, a synergistic approach combining computational modeling, synthetic chemistry, and pharmacology will be essential. Computational chemists can predict the binding of virtual libraries of these compounds to various protein targets, helping to prioritize synthetic efforts. Synthetic chemists can then prepare the most promising candidates, which pharmacologists can test in biological assays. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and will be vital for exploring the therapeutic potential of this compound class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
